Differential Fluoxetine Sensitivity Discriminates Tryptamine-4,5-dione from 5,6‑ and 5,7‑Dihydroxytryptamine Neurotoxins
In cultured embryonic chick brain neurons, the toxicity elicited by 5,6‑ and 5,7‑dihydroxytryptamine (5,6‑DHT, 5,7‑DHT) was fully prevented by the 5‑HT‑uptake inhibitor fluoxetine, demonstrating an absolute requirement for transporter‑mediated cellular entry. Under identical conditions, the neurotoxicity of tryptamine‑4,5‑dione was not blocked by fluoxetine at concentrations of 10 or 100 µM [REFS‑1]. This qualitative and quantitative dichotomy establishes that T‑4,5‑D operates via an uptake‑independent pathway, a critical differentiator for experimental designs that must exclude transporter‑dependent confounds.
| Evidence Dimension | Fluoxetine (10–100 µM) blockade of neurotoxicity |
|---|---|
| Target Compound Data | No blockade; toxicity persisted |
| Comparator Or Baseline | 5,6‑DHT and 5,7‑DHT: toxicity fully prevented |
| Quantified Difference | Qualitative all‑or‑none difference at equitoxic concentrations (10 µM each) |
| Conditions | Cultured embryonic chick brain neurons; fluoxetine 10 or 100 µM; 24‑h exposure |
Why This Matters
Researchers studying intracellular quinone‑protein adduction without plasma‑membrane transporter bias must select T‑4,5‑D over the dihydroxytryptamines, because the latter require active uptake for toxicity.
- [1] Chen JC, Fine RE, Squicciarini J, Volicer L. Neurotoxicity of free‑radical‑mediated serotonin neurotoxin in cultured embryonic chick brain neurons. Eur J Pharmacol. 1996;303(1‑2):109‑114. View Source
